N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[1,2-a]pyridine ring fused with a tetrahydro ring system, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with prop-2-enamide in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at reflux temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost. The choice of solvents, catalysts, and reaction conditions can be optimized based on the specific requirements of the industrial process .
Chemical Reactions Analysis
Types of Reactions
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
- 2,5,6,7-Tetrahydroimidazo[1,2-a]imidazol-3-ones
Uniqueness
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide stands out due to its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-11(15)13-8-9-4-3-5-10-12-6-7-14(9)10/h2,6-7,9H,1,3-5,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCPUWJAXVMZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC2=NC=CN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.